

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromocinnamic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Bromocinnamic acid**

Cat. No.: **B080311**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **3-Bromocinnamic acid**, with a specific focus on its melting point and solubility. The information herein is intended to support research and development activities by providing reliable data and standardized experimental protocols.

Core Physicochemical Properties

3-Bromocinnamic acid, also known as m-Bromocinnamic acid, is an organic compound that serves as a significant intermediate in organic synthesis.^[1] It is notably the primary active metabolite of the anticonvulsant drug cinromide.^[1] Understanding its physical properties is crucial for its application in medicinal chemistry and drug development.

The key quantitative properties of **3-Bromocinnamic acid** are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₇ BrO ₂	[1] [2]
Molecular Weight	227.05 g/mol	[1] [2]
CAS Number	32862-97-8	[1] [3]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	177-179 °C (lit.)	[1] [3] [4]
Boiling Point	344.1±25.0 °C (Predicted)	[1]
pKa	4.27±0.10 (Predicted)	[1]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The known solubility characteristics of **3-Bromocinnamic acid** are detailed below.

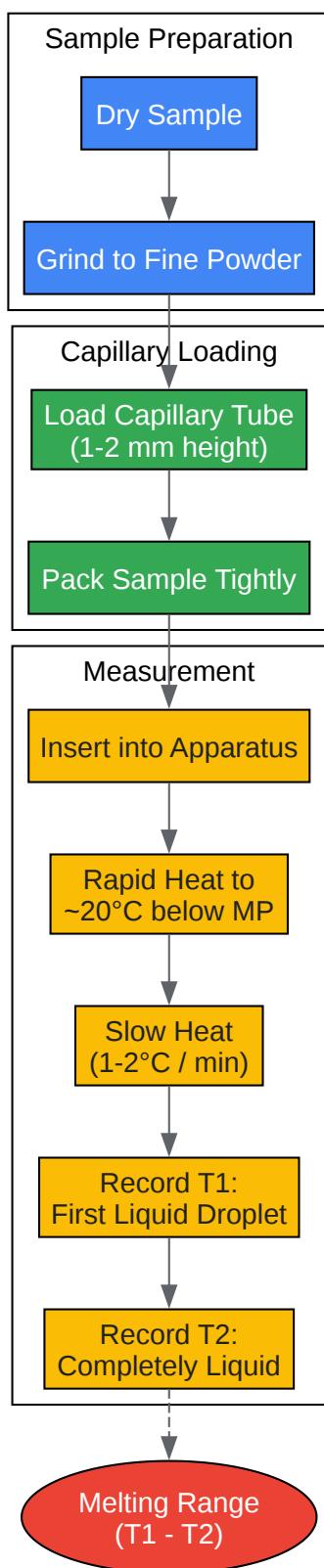
Solvent	Solubility	Source(s)
Methanol	Soluble	[1]
Water	Insoluble	[5]
Organic Solvents (General)	Expected to be soluble in solvents like ethanol and acetone, based on the behavior of similar brominated cinnamic acids. [6]	

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the melting point and solubility of **3-Bromocinnamic acid**.

The melting point of a crystalline solid is a key indicator of its purity.[\[7\]](#) Pure compounds typically exhibit a sharp melting range of 1-2°C, whereas impurities tend to depress the melting point and broaden the melting range.[\[8\]](#) The capillary method described here is a standard and widely used technique.

Objective: To accurately determine the melting range of a solid sample of **3-Bromocinnamic acid**.


Materials:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- **3-Bromocinnamic acid** sample (must be dry and finely powdered)[\[7\]](#)
- Mortar and pestle
- Spatula
- Thermometer

Procedure:

- Sample Preparation:
 - Ensure the **3-Bromocinnamic acid** sample is completely dry. If necessary, dry it in a desiccator.[\[7\]](#)
 - Place a small amount of the compound on a clean, dry surface.
 - If the sample consists of coarse crystals, use a mortar and pestle to grind it into a fine powder. This ensures efficient heat transfer.[\[7\]](#)
- Loading the Capillary Tube:
 - Jab the open end of a capillary tube into the powdered sample.

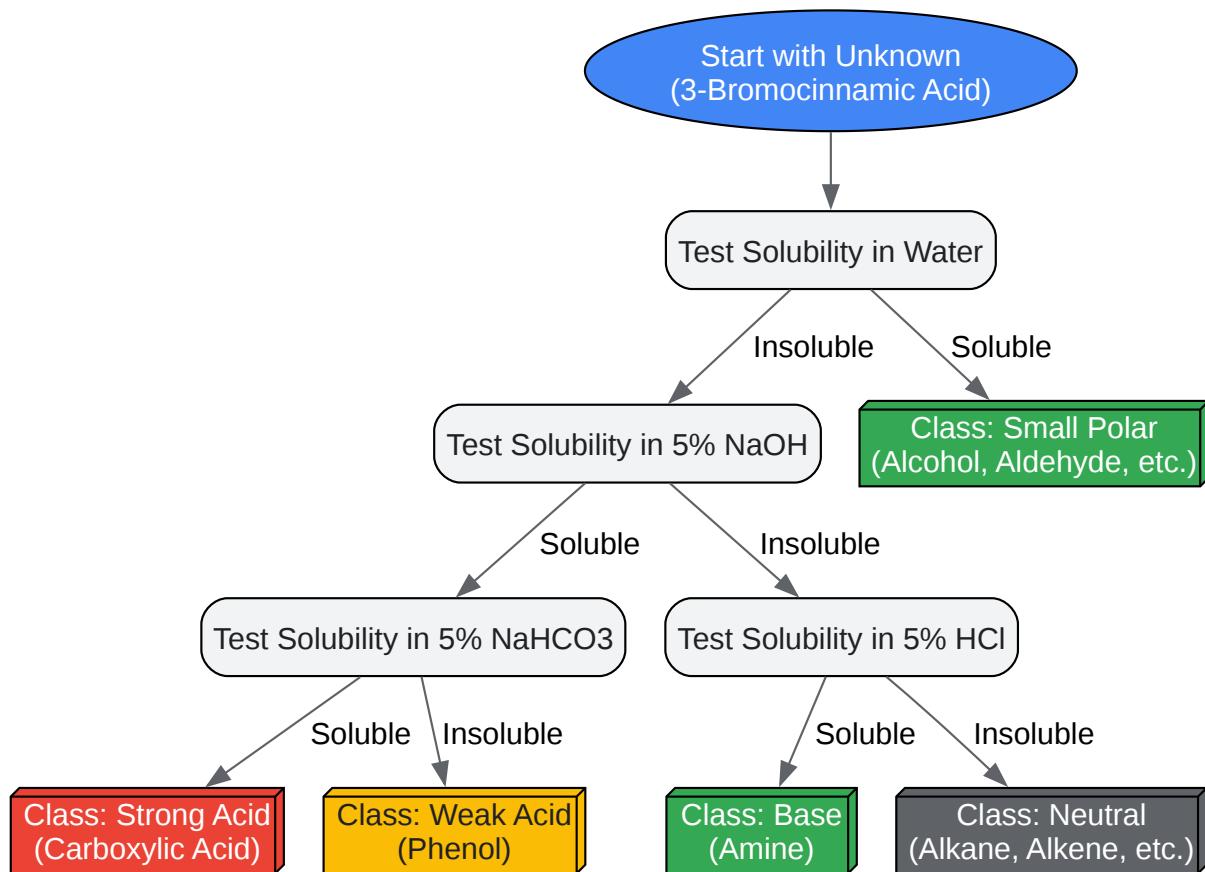
- Invert the tube and tap it gently on a hard surface, or drop it down a long hollow tube, to pack the sample tightly into the sealed end.[9]
- The packed sample height should be approximately 1-2 mm.[10]
- Measurement:
 - Place the loaded capillary tube into the sample holder of the melting point apparatus.
 - Set the apparatus to heat at a medium-to-rapid rate until the temperature is about 20°C below the expected melting point (approx. 155°C for **3-Bromocinnamic acid**).[9]
 - Reduce the heating rate significantly to about 1-2°C per minute as you approach the expected melting point. A slow heating rate is critical for an accurate measurement.
 - Record the temperature at which the first droplet of liquid is observed. This is the beginning of the melting range.
 - Continue heating slowly and record the temperature at which the entire sample has completely turned into a clear liquid. This is the end of the melting range.
- Post-Measurement:
 - Allow the apparatus to cool before performing any subsequent measurements.
 - Always use a fresh sample in a new capillary tube for repeated determinations; do not reuse a previously melted sample.[9]

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

This protocol provides a systematic approach to determine the solubility class of an organic compound. The principle "like dissolves like" is a fundamental guideline, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[\[11\]](#) Furthermore, the solubility of acidic or basic compounds in aqueous solutions can be significantly altered by pH, which forms the basis of this classification method.[\[12\]](#)

Objective: To classify **3-Bromocinnamic acid** based on its solubility in a series of aqueous and organic solvents.


Materials:

- Test tubes and rack
- Spatula or graduated pipettes
- **3-Bromocinnamic acid** sample
- Solvents: Deionized water, Diethyl ether, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq)
- pH paper

Procedure:

- General Solubility Test:
 - Place approximately 25 mg of the solid compound (or 0.05 mL if liquid) into a small test tube.
 - Add 0.75 mL of the test solvent in small portions.
 - After each addition, shake the tube vigorously for 10-20 seconds.[\[13\]](#)
 - Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.[\[11\]](#)
- Systematic Classification Workflow:

- Step 1: Water Solubility: Test the solubility of the compound in water. If it is water-soluble, check the solution's pH with litmus or pH paper. An acidic pH suggests a carboxylic acid, while a basic pH indicates an amine.[\[12\]](#) (**3-Bromocinnamic acid** is expected to be water-insoluble).
- Step 2: 5% NaOH Solubility: If the compound is water-insoluble, test its solubility in 5% NaOH solution. Solubility in this basic solution is a strong indication of an acidic functional group, such as a carboxylic acid or a phenol.[\[12\]](#)[\[14\]](#)
- Step 3: 5% NaHCO₃ Solubility: If the compound dissolves in 5% NaOH, test its solubility in 5% NaHCO₃. Sodium bicarbonate is a weaker base and will only dissolve stronger acids like carboxylic acids. Phenols are typically not acidic enough to dissolve in NaHCO₃.[\[12\]](#)
- Step 4: 5% HCl Solubility: If the compound is insoluble in water and 5% NaOH, test its solubility in 5% HCl. Solubility in dilute acid indicates the presence of a basic functional group, most commonly an amine.
- Step 5: Diethyl Ether Solubility: For water-soluble compounds, testing solubility in diethyl ether can provide additional information about the polarity and size of the molecule.[\[14\]](#)

[Click to download full resolution via product page](#)**Caption:** Logical Flow for Qualitative Solubility Classification.**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromocinnamic acid | 32862-97-8 [chemicalbook.com]
- 2. m-Bromocinnamic acid | C9H7BrO2 | CID 776461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromocinnamic acid | CAS#:32862-97-8 | Chemsric [chemsrc.com]
- 4. 3-bromocinnamic Acid - Molecular Weight: 227.05, Melting Point: 177-179°C, Density: 1.5403 G/cm³ | Colorless Crystal, Industrial Grade, Cas No: 32862-97-8 at Best Price in Wuhan | Wuhan Landmark Industrial Co., Ltd [tradeindia.com]
- 5. trans-3-Bromocinnamic acid, 98+% | Fisher Scientific [fishersci.ca]
- 6. CAS 50663-21-3: 4-bromocinnamic acid | CymitQuimica [cymitquimica.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. athabascau.ca [athabascau.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.ws [chem.ws]
- 12. www1.udel.edu [www1.udel.edu]
- 13. saltise.ca [saltise.ca]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 3-Bromocinnamic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080311#3-bromocinnamic-acid-melting-point-and-solubility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com